(3-Aminopropyl)trimethylsilane hydrochloride chemical properties
(3-Aminopropyl)trimethylsilane hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (3-Aminopropyl)silanes for Advanced Research
Introduction
In the landscape of materials science, biotechnology, and pharmaceutical development, the ability to interface organic molecules with inorganic substrates is paramount. (3-Aminopropyl)silanes are a class of organosilane compounds that serve as critical molecular bridges, enabling the stable linkage of disparate materials. Their utility is rooted in a bifunctional structure: a terminal amine group provides a reactive handle for covalent attachment of organic or biological molecules, while the silane moiety can form robust covalent bonds with hydroxylated inorganic surfaces.
This guide focuses on the chemical properties, reactivity, and applications of (3-Aminopropyl)trimethylsilane hydrochloride and its closely related, and more commonly utilized, analogues such as (3-Aminopropyl)trimethoxysilane (APTMS) and (3-Aminopropyl)triethoxysilane (APTES). Understanding the chemistry of these precursors is essential, as the hydrochloride salt is the protonated form of the parent amine, often used to improve solubility or stability. For researchers, scientists, and drug development professionals, a deep understanding of these molecules' behavior is crucial for designing functionalized nanoparticles, developing advanced diagnostic platforms, and creating novel drug delivery systems.
Molecular Profile and Physicochemical Properties
The fundamental structure consists of a propyl chain linking a silicon atom to a primary amine. The specific groups on the silicon atom (e.g., methyl, methoxy, ethoxy) dictate the compound's reactivity, particularly its ability to bond to surfaces.
Chemical Structures
Caption: Structure of (3-Aminopropyl)trimethylsilane Hydrochloride.
Physicochemical Data
The following table summarizes key properties for (3-Aminopropyl)trimethylsilane and its common analogues. Data for the hydrochloride salt is less prevalent; however, its properties are largely derived from the parent amine.
| Property | (3-Aminopropyl)trimethylsilane | (3-Aminopropyl)trimethoxysilane (APTMS) | (3-Aminopropyl)triethoxysilane (APTES) |
| CAS Number | 18187-14-9[1][2] | 13822-56-5[3][4] | 919-30-2[5] |
| Molecular Formula | C₆H₁₇NSi[1][2] | C₆H₁₇NO₃Si[3][4] | C₉H₂₃NO₃Si[5] |
| Molecular Weight | 131.29 g/mol [1][2] | 179.29 g/mol [3][4] | 221.37 g/mol [5] |
| Appearance | Colorless liquid | Colorless liquid[3] | Colorless liquid |
| Boiling Point | - | 91-92 °C @ 15 mmHg | - |
| Density | - | 1.027 g/mL @ 25 °C | - |
| Refractive Index (n20/D) | - | 1.424[3] | - |
| Flash Point | - | 87 °C (closed cup) | - |
Core Reactivity and Mechanism of Action
The primary utility of aminopropyl alkoxysilanes like APTMS and APTES stems from their ability to undergo hydrolysis and condensation, forming a stable siloxane polymer network on a substrate surface. This process, known as silanization, is the cornerstone of their function as coupling agents.
The Hydrolysis and Condensation Cascade
The mechanism proceeds in two main stages:
-
Hydrolysis: In the presence of water, the alkoxy groups (e.g., -OCH₃ in APTMS) attached to the silicon atom are hydrolyzed to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups can then react in two ways:
-
They can condense with other silanol groups to form stable siloxane bonds (Si-O-Si), creating a cross-linked network.
-
They can condense with hydroxyl (-OH) groups present on the surface of an inorganic substrate (like glass, silica, or metal oxides), forming a covalent bond that anchors the molecule to the surface.
-
This process effectively coats the substrate with a layer of molecules whose aminopropyl groups are oriented away from the surface, ready for further functionalization.
Mechanism of Surface Functionalization
Caption: The hydrolysis and condensation pathway for surface modification.
Spectroscopic Characterization
Confirming the successful functionalization of a surface requires analytical techniques capable of probing the chemical structure of the deposited layer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹³C NMR : Solid-state CP/MAS NMR can identify the carbon atoms of the propyl chain. Signals around 43 ppm (C-1, adjacent to N), 22-25 ppm (C-2), and 9 ppm (C-3, adjacent to Si) confirm the presence of the aminopropyl moiety.[6]
-
²⁹Si NMR : This technique is invaluable for understanding the nature of the silane's attachment to the surface. It distinguishes between monofunctional, difunctional, and trifunctional anchoring (T¹, T², and T³ signals, respectively), providing insight into the structure and density of the silane layer.[6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to monitor the disappearance of Si-O-CH₃ stretching bands and the appearance of Si-O-Si network bands, confirming the hydrolysis and condensation process. N-H bending vibrations of the primary amine can also be observed.
Key Applications in Research and Drug Development
The bifunctional nature of aminopropylsilanes makes them exceptionally versatile tools for bioconjugation and material functionalization.
Surface Modification and Functionalization
Aminopropylsilanes are widely used to introduce reactive amine groups onto otherwise inert surfaces like glass, silicon wafers, and metal oxides. This amine-terminated surface can then be used to covalently attach other molecules, such as fluorescent dyes, polymers, or biomolecules, through standard amine-reactive crosslinking chemistry (e.g., using NHS esters or isothiocyanates).
Immobilization of Biomolecules for Diagnostics and Assays
In the development of biosensors, microarrays, and affinity chromatography columns, the stable immobilization of biomolecules is critical.[7] Aminopropylsilane-treated surfaces provide an ideal platform for covalently attaching antibodies, enzymes, or nucleic acids.[7] This preserves the biomolecule's activity and allows for the creation of robust, reusable diagnostic devices.[7]
Nanoparticle Functionalization for Targeted Drug Delivery
A significant application in drug development is the surface modification of nanoparticles (e.g., silica, iron oxide, gold) used as drug carriers.[7][8]
-
Silanization : The nanoparticle is first coated with an aminopropylsilane to create a surface rich in primary amines.
-
Drug Loading : The therapeutic agent can be conjugated to the surface amines.
-
Targeting Ligand Attachment : The amine groups also serve as attachment points for targeting ligands, such as antibodies or peptides, that can specifically bind to receptors on diseased cells.[7] This enhances the precision of drug delivery, increases therapeutic efficacy, and minimizes off-target side effects.[7]
Caption: Workflow for creating a targeted drug delivery nanoparticle.
Experimental Protocols
Protocol: Silanization of Glass or Silica Surfaces
This protocol provides a general workflow for modifying a hydroxylated surface with APTMS. Causality : Each step is designed to ensure a clean, reactive surface and promote the formation of a uniform, covalently bound silane monolayer.
Materials:
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
Anhydrous Toluene or Acetone (solvent)
-
Substrates (glass slides, silicon wafers)
-
Piranha solution (H₂SO₄:H₂O₂ mix) or Plasma Cleaner
-
Nitrogen gas source
-
Oven
Methodology:
-
Substrate Cleaning (Justification: To generate a high density of surface hydroxyl groups and remove organic contaminants):
-
a. Immerse substrates in Piranha solution (handle with extreme caution in a fume hood) for 30 minutes. Alternatively, treat with an oxygen plasma cleaner for 5-10 minutes.
-
b. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
c. Bake the substrates at 110 °C for 30 minutes to remove any adsorbed water.
-
-
Silane Solution Preparation (Justification: Anhydrous solvent prevents premature silane polymerization in solution before it reaches the substrate):
-
a. In a fume hood, prepare a 1-5% (v/v) solution of APTMS in anhydrous toluene. For example, add 1 mL of APTMS to 99 mL of anhydrous toluene.
-
b. The small amount of residual water on the substrate surface is sufficient to initiate the hydrolysis reaction at the interface.
-
-
Silanization Reaction (Justification: Covalent bond formation between the silane and the substrate):
-
a. Immerse the clean, dry substrates into the APTMS solution.
-
b. Let the reaction proceed for 15-60 minutes at room temperature. Longer incubation times can lead to multilayer formation.
-
-
Rinsing and Curing (Justification: To remove unbound silane and promote cross-linking of the bound layer):
-
a. Remove substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
b. Dry the substrates under a stream of nitrogen.
-
c. Cure the coated substrates by baking in an oven at 110 °C for 30-60 minutes. This step drives the condensation reaction to completion, forming a stable, cross-linked silane layer.
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination of the reactive amine surface.
-
Handling, Storage, and Safety
Scientific integrity demands rigorous attention to safety protocols when handling reactive chemical reagents.
-
Safety Precautions : (3-Aminopropyl)silanes and their analogues are corrosive and can cause serious skin and eye damage.[9][10] Always handle these chemicals in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[9][11][12] An emergency eye wash and safety shower should be readily accessible.[11]
-
Storage and Stability : These compounds are highly sensitive to moisture, which can cause them to hydrolyze and polymerize.[9] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12] Keep in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10][13] They are incompatible with strong acids, oxidizing agents, alcohols, and peroxides.[9][10][11]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Conclusion
(3-Aminopropyl)trimethylsilane hydrochloride and its related alkoxysilanes are powerful and versatile chemical tools. Their ability to form stable bridges between organic and inorganic materials has made them indispensable in fields ranging from materials science to advanced drug delivery. By understanding their core chemical properties—particularly the hydrolysis and condensation mechanism—researchers can effectively harness these molecules to create functionalized surfaces, immobilize critical biomolecules, and design the next generation of targeted therapeutics and diagnostics. Adherence to proper handling and experimental protocols is essential to achieving reliable, reproducible results and ensuring laboratory safety.
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